Enhanced Potency in Autotaxin (ATX) Inhibition: Pyrrolidine-Boronic Acid Hybrids vs. Carboxylic Acid Analogs
In a study of autotaxin (ATX) inhibitors, a pyrrolidine-boronic acid derivative (compound 21) exhibited an IC50 of 35 nM, demonstrating approximately 23-fold greater potency than the corresponding carboxylic acid analog 40b (IC50 800 nM) [1]. This class-level inference supports the superior inhibitory activity of the boronic acid pharmacophore in pyrrolidine-containing scaffolds, suggesting that (4-(Pyrrolidin-3-yl)phenyl)boronic acid may offer similar advantages over non-boronic acid comparators in enzyme inhibition contexts.
| Evidence Dimension | In vitro enzyme inhibition (Autotaxin) |
|---|---|
| Target Compound Data | IC50 = 35 nM (for pyrrolidine-boronic acid derivative 21) |
| Comparator Or Baseline | IC50 = 800 nM (for carboxylic acid analog 40b) |
| Quantified Difference | 23-fold higher potency |
| Conditions | Recombinant human autotaxin enzyme assay |
Why This Matters
For researchers developing ATX inhibitors or similar hydrolase targets, the boronic acid moiety in pyrrolidine scaffolds can provide significantly enhanced target engagement compared to carboxylic acid bioisosteres, reducing the required compound concentration and potentially improving selectivity profiles.
- [1] Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. (IC50 values reported). View Source
